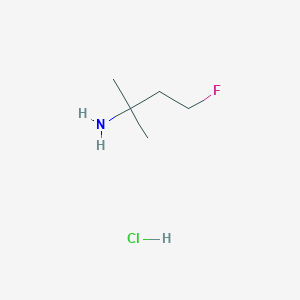

N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride” is a chemical compound. It is related to “3-Dimethylamino-1-propyl chloride hydrochloride”, which has a molecular weight of 158.07 .

Synthesis Analysis

The synthesis of similar compounds often involves reactions with dimethylamine . For instance, Dimethylaminopropylamine (DMAPA) is produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile. A subsequent hydrogenation step yields DMAPA .Molecular Structure Analysis

The molecular structure of related compounds like “3-Dimethylamino-1-propyl chloride hydrochloride” has a linear formula of (CH3)2N(CH2)3Cl · HCl .Chemical Reactions Analysis

The chemical reactions involving similar compounds often include oxidation of sulfur in a C-S bond by a halonium ion. When sulfides are exposed to a halonium oxidant, the corresponding sulfonium species are produced, which are smoothly attacked by a fluoride ion to give the corresponding organofluorine compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds like “3-Dimethylamino-1-propyl chloride hydrochloride” include a molecular weight of 158.07, and it forms crystals with a melting point of 140-143 °C (lit.) .科学的研究の応用

Synthesis and Derivative Studies : The compound 3-fluoro-1-aminoadamantane, isolated as the hydrochloride, has been synthesized, leading to the creation of various derivatives. This showcases the compound's versatility in synthetic chemistry (Anderson, Burks & Harruna, 1988).

Nucleophilic Substitution Reactions : Research on nucleophilic attacks on carbon-carbon double bonds has highlighted the reactivity of similar fluorinated compounds in substitution reactions, which could relate to the reactivity and potential applications of N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride in organic synthesis (Rappoport & Ta-Shma, 1971).

Recognition and Transfer in Organic Media : The self-assembled aggregates of a fluoroalkylated end-capped oligomer have shown selective recognition of hydrophilic amino and N,N-dimethylamino compounds, demonstrating potential applications in selective separation or purification processes (Sawada et al., 2000).

Amide Formation Mechanism in Aqueous Media : Studies on the mechanism of amide formation, involving compounds like this compound, are crucial for understanding bioconjugation processes, which have implications in biochemical and pharmaceutical research (Nakajima & Ikada, 1995).

Surfactant Synthesis : The compound has been used in the synthesis of surfactants, showing its utility in creating compounds with specific surface-active properties (Liu Fa, 2016).

作用機序

Safety and Hazards

将来の方向性

The future directions in the field of organofluorine compounds involve the enzymatic synthesis of fluorinated compounds. The research progress of enzymatic synthesis of fluorinated compounds is summarized since 2015, including cytochrome P450 enzymes, aldolases, fluoroacetyl coenzyme A thioesterases, lipases, transaminases, reductive aminases, purine nucleoside phosphorylases, polyketide synthases, fluoroacetate dehalogenases, tyrosine phenol-lyases, glycosidases, fluorinases, and multienzyme system .

特性

IUPAC Name |

4-fluoro-2-methylbutan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12FN.ClH/c1-5(2,7)3-4-6;/h3-4,7H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVKDDUMVLXTNSI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCF)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

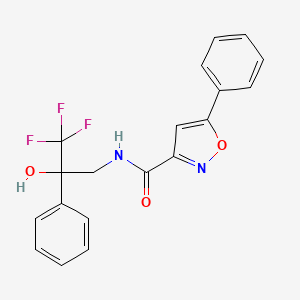

![2-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2410376.png)

![N-(4-acetylphenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2410377.png)

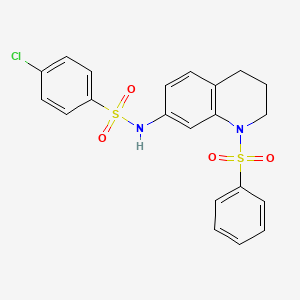

![1-(1-(benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2410378.png)

![N-(2-phenoxyethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B2410389.png)

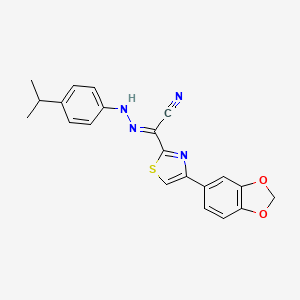

![2-(3-methoxybenzyl)-4-(3-(methylthio)phenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2410399.png)